(Z)-N-(6-(methylsulfonyl)-3-propylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide
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Description
Benzo[d]thiazoles are heterocyclic aromatic hydrocarbons containing phenyl and thiazole rings, as well as sulfur and nitrogen atoms in their structures . They display a wide spectrum of pharmacologic effects, including anti-inflammatory, antibacterial, antiviral, antioxidant, and immunomodulatory properties .
Synthesis Analysis
Benzo[d]thiazole derivatives can be synthesized through various methods. One such method involves a temperature-controlled intermolecular [3 + 2] annulation of N,N-disubstituted arylhydrazines with CS2 in the presence of DMSO . This protocol can obviate the prefunctionalization of the starting materials .Scientific Research Applications
Chemosensors for Cyanide Anions
Compounds related to the specified chemical, such as coumarin benzothiazole derivatives, have been studied for their potential as chemosensors for cyanide anions. These compounds, including similar benzothiazole derivatives, exhibit color changes and fluorescence quenching upon reaction with cyanide, making them useful for cyanide detection (Wang et al., 2015).
Antibacterial Agents
Benzothiazole derivatives have been synthesized and evaluated for their antibacterial properties. Studies have shown that certain compounds in this category demonstrate promising antibacterial activity, especially against strains like Staphylococcus aureus and Bacillus subtilis, suggesting their potential in developing new antibacterial agents (Palkar et al., 2017).
Antitumor Activity
Thiazole derivatives, closely related to the specified compound, have been synthesized and tested for their antitumor activity. Some of these compounds have shown significant inhibitory effects on the in vitro growth of human tumor cells, indicating their potential as anticancer agents (Ostapiuk et al., 2017).
Antimalarial and Antiviral Properties
Research into N-(phenylsulfonyl)acetamide derivatives, which are structurally similar to the specified chemical, has shown potential antimalarial activity and some effectiveness against COVID-19. These studies highlight the utility of sulfonamide derivatives in treating infectious diseases (Fahim & Ismael, 2021).
Anti-Inflammatory and Analgesic Properties
Benzothiazole derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic effects. Research suggests that some of these compounds can be effective in reducing inflammation and pain, presenting potential therapeutic applications (Kumar & Singh, 2020).
Anti-HIV Activity
Thiazole derivatives have been explored for their potential anti-HIV activity. Some compounds in this class have shown inhibitory effects against HIV, suggesting a possible role in the development of new antiretroviral therapies (Zia et al., 2012).
Antimicrobial Activities
Synthesized thiazole carboxamide derivatives have been studied for their antimicrobial properties. These compounds have shown effectiveness against various bacterial strains, underscoring their potential in antimicrobial drug development (Mhaske et al., 2011).
Properties
IUPAC Name |
N-(6-methylsulfonyl-3-propyl-1,3-benzothiazol-2-ylidene)-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S3/c1-3-8-22-15-7-5-13(28(2,24)25)10-17(15)27-19(22)21-18(23)12-4-6-14-16(9-12)26-11-20-14/h4-7,9-11H,3,8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MABKYPDBULKIMA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=CC4=C(C=C3)N=CS4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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